(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-6-4-9-20(17(16)2)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-7-5-8-19(14-18)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSYRJZITGNTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)N4CCOCC4)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide is a thiazole derivative with notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. Its unique structural features—specifically the morpholine ring, thiazole moiety, and methoxyphenyl group—contribute to its diverse biological effects.
Molecular Characteristics
- Molecular Formula : C22H26BrN3OS
- Molecular Weight : 476.4 g/mol
- Structural Features :
- Thiazole derivative
- Morpholine ring
- Methoxyphenyl group
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanisms proposed for its action include:
- Inhibition of cell proliferation : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Targeting specific pathways : It may inhibit key signaling pathways involved in tumor growth and metastasis, such as the YAP/TAZ-TEAD pathway, which is critical in malignant mesothelioma treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to combat various pathogens. Preliminary studies suggest that this compound may possess:
- Broad-spectrum antimicrobial effects : Effective against both Gram-positive and Gram-negative bacteria.
- Potential antifungal activity : Further investigation is needed to confirm its efficacy against fungal pathogens.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:
- Interaction with cellular targets : Similar compounds have shown the ability to bind to specific proteins or enzymes, disrupting their function and leading to cell death.
- Induction of oxidative stress : This may trigger apoptotic pathways in susceptible cells.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Antimicrobial Efficacy | Exhibited broad-spectrum activity against selected bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Mechanistic Insights | Suggested that the compound inhibits the YAP/TAZ pathway, reducing tumor growth in xenograft models. |
Comparison with Similar Compounds
Structural Analogues and Chemoinformatic Similarity
Using graph-based comparison methods (atom-bond connectivity) and Tanimoto coefficients (binary fingerprint similarity) , key structural analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- Thiazole vs.
- Morpholine Substituent: The morpholine group enhances aqueous solubility compared to non-polar substituents in hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) .
- Hydrobromide Salt : Salt formation improves bioavailability over free bases, a strategy also seen in triazole derivatives (e.g., ethyl carbamate analogs) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide?
- Answer: A two-step approach is typically employed:
Cyclization: React hydrazinecarbothioamide derivatives with aromatic aldehydes to form thiazolidinone intermediates. For example, chloroacetylation in DMF with potassium carbonate as a base under stirring at room temperature, monitored by TLC for completion .
Salt Formation: Treat the free base with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt. Ensure stoichiometric equivalence and confirm salt formation via elemental analysis .
- Key Considerations: Optimize reaction time and solvent polarity to avoid byproducts. Use inert atmospheres for moisture-sensitive intermediates.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Answer: A multi-technique approach is critical:
- Spectroscopy:
- ¹H/¹³C NMR: Identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) and carbon types (e.g., morpholine carbons at ~50–70 ppm) .
- FT-IR: Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazole and morpholine moieties .
- Melting Point: Compare with literature values (e.g., 223–225°C for analogous thiazole derivatives) to assess purity .
Q. What experimental designs are suitable for initial biological activity screening?
- Answer: Prioritize in vitro assays to evaluate target engagement:
- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., for kinases or proteases) with IC₅₀ determination.
- Cellular Uptake: Employ fluorescence microscopy or LC-MS to track compound localization in cell lines (e.g., cancer or diabetic models) .
- Controls: Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls (DMSO <0.1%).
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectral data or reaction mechanisms?
- Answer:
- DFT Calculations: Optimize molecular geometry and simulate NMR/IR spectra using software like Gaussian or ORCA. Compare theoretical vs. experimental data to validate the Z-configuration and hydrogen bonding patterns .
- Fragmentation Pathways: Apply molecular modeling (e.g., Chem3D Pro) to predict MS fragmentation, aligning with observed peaks (e.g., loss of morpholine or bromine fragments) .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Answer:
- Formulation: Use hydrobromide salt forms (as in the target compound) to enhance aqueous solubility. Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) that convert to active forms in vivo.
Q. How do substituent modifications (e.g., methoxy vs. methyl groups) impact biological activity?
- Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., 3-methoxyphenyl → 4-fluorophenyl) and compare IC₅₀ values. For example:
| Substituent | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 3-OCH₃ | 0.45 | Kinase X | |
| 4-F | 1.20 | Kinase X |
- Mechanistic Insight: Use molecular docking (e.g., AutoDock Vina) to assess binding affinity changes due to steric or electronic effects .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?
- Answer:
- Pharmacokinetics: Measure plasma half-life and tissue distribution. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450-mediated degradation) .
- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites. For example, demethylation of the methoxy group could reduce potency .
- Model Relevance: Validate in vitro targets (e.g., enzyme overexpression) against in vivo disease phenotypes (e.g., tumor growth inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
